Iron(III) octaethylporphine chloride (Fe(III) OEP chloride) is a synthetic compound belonging to the class of chemicals called porphyrins. These molecules share a similar structure with heme, the iron-containing unit in hemoglobin, and play a crucial role in various biological processes [, ]. Fe(III) OEP chloride finds applications in several scientific research areas due to its unique properties:
The central iron ion in Fe(III) OEP chloride can bind to different molecules, similar to how heme binds oxygen in hemoglobin. This property allows researchers to use Fe(III) OEP chloride as a model system to study oxygen binding and transport mechanisms in biological systems [, ].
Fe(III) OEP chloride can act as an electrocatalyst, facilitating chemical reactions at electrodes. Researchers have explored its potential for applications like the reduction of oxygen in fuel cells [, ].
Fe(III) OEP chloride can form thin films on various surfaces. This characteristic makes it useful for studying the interaction of molecules with surfaces, which is relevant in fields like catalysis and sensor development [].
Iron(III) octaethylporphine chloride is a synthetic porphyrin compound characterized by the molecular formula and a molecular weight of approximately 624.06 g/mol. This compound appears as a purple solid and is known for its stability at room temperature when protected from light. It is soluble in organic solvents, making it versatile for various chemical applications . Iron(III) octaethylporphine chloride serves as a significant model for studying heme-like properties due to its structural similarities with natural heme compounds.
The mechanism of action of Fe(III)OEPC depends on the specific reaction it's involved in. As mentioned earlier, its ability to undergo redox reactions allows it to act as a catalyst in various processes. For instance, research suggests Fe(III)OEPC can mimic enzymes that facilitate oxygen reduction reactions, which are important in biological energy conversion [].
Iron(III) octaethylporphine chloride exhibits significant biological activity, particularly in the context of oxygen sensing and cellular studies. Its strong phosphorescent properties make it an effective indicator for measuring oxygen levels in biological systems. This capability has been enhanced through conjugation with histidine-functionalized peptides, allowing for improved cellular penetration and oxygen concentration sensing within cells .
The synthesis of iron(III) octaethylporphine chloride typically involves the following methods:
Iron(III) octaethylporphine chloride finds diverse applications across various fields:
Interaction studies involving iron(III) octaethylporphine chloride have revealed its potential in various biochemical pathways. For instance, its interactions with biomolecules can influence electron transfer processes, making it significant in studies related to enzymatic functions and metabolic pathways. Additionally, research has explored its role in mimicking natural heme functions, providing insights into drug design and therapeutic applications .
Iron(III) octaethylporphine chloride can be compared with several similar porphyrin compounds. Below is a table highlighting some of these compounds along with their unique characteristics:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Characteristics |
---|---|---|---|
Iron(III) octaethylporphine chloride | C36H44ClFeN4 | 624.06 | Strong phosphorescence; oxygen sensing |
Iron(II) octaethylporphine chloride | C36H44ClFeN4 | 624.06 | Reduced oxidation state; different reactivity |
Cobalt(II) octaethylporphine chloride | C36H44ClCoN4 | 634.06 | Catalytic properties; distinct electronic effects |
Nickel(II) octaethylporphine chloride | C36H44ClNiN4 | 634.06 | Stable complexes; varied coordination chemistry |
Iron(III) octaethylporphine chloride stands out due to its strong phosphorescent properties and effectiveness as an oxygen indicator, which are not as pronounced in other metal-centered porphyrins. Its ability to facilitate specific
Iron(III) octaethylporphine chloride represents a paradigmatic model compound for understanding the electrochemical behavior of iron porphyrin complexes at electrode interfaces. The compound exhibits remarkably rich electrochemical behavior characterized by multiple redox processes, solvent-dependent properties, and exceptional electrocatalytic activity toward oxygen reduction reactions [1] [2] [3].
The cyclic voltammetric behavior of Iron(III) octaethylporphine chloride demonstrates distinctive characteristics that vary significantly between aqueous and non-aqueous electrolyte systems. In non-aqueous media, the compound typically exhibits three well-defined redox couples corresponding to sequential one-electron transfers [4] [5]. The most prominent feature is the Iron(III)/Iron(II) redox couple, which appears as a reversible wave with half-wave potentials ranging from -0.5 to 0.0 V versus ferrocene/ferrocenium depending on the solvent system [6] [7].
The electrochemical parameters of Iron(III) octaethylporphine chloride exhibit pronounced sensitivity to the solvent environment [8]. In dichloromethane, the Iron(III)/Iron(II) couple appears at approximately +0.15 V with a peak separation of 65 millivolts, indicating near-ideal reversible behavior [9]. Conversely, in N,N-dimethylformamide, the same redox couple shifts cathodically to -0.25 V with increased peak separation of 85 millivolts, reflecting the coordinating nature of the solvent and its effect on the iron center's electron density [4] [10].
The diffusion coefficients determined from scan rate studies show systematic variation across different solvents. In acetonitrile, values of approximately 3.1 × 10⁻⁶ cm²/s are observed, while in aqueous systems, the diffusion coefficient decreases to 1.8 × 10⁻⁶ cm²/s due to increased solvation and potential hydrogen bonding interactions [11] [7].
In aqueous electrolyte systems, the voltammetric behavior of Iron(III) octaethylporphine chloride exhibits strong pH dependence [12] [13]. At neutral pH, the Iron(III)/Iron(II) redox potential shifts to approximately +0.20 V versus the normal hydrogen electrode, with significantly broadened peak separations approaching 120 millivolts [14] [12]. This broadening reflects the influence of proton-coupled electron transfer processes and the formation of hydroxide or aqua ligands at the iron center.
The pH dependence follows a linear relationship with a slope of approximately -60 millivolts per pH unit for the Iron(III)/Iron(II) couple, consistent with the involvement of one proton per electron in the electrode reaction mechanism [14] [12]. This behavior reflects the tendency of the iron center to coordinate water molecules or hydroxide ions depending on the solution pH.
Iron(III) octaethylporphine chloride demonstrates exceptional electrocatalytic activity toward the oxygen reduction reaction, positioning it as a model system for understanding non-precious metal catalysis [2] [15] [16]. The compound exhibits fundamentally different catalytic behavior in aqueous versus non-aqueous media, with distinct mechanistic pathways and performance characteristics.
In aqueous electrolyte systems, Iron(III) octaethylporphine chloride catalyzes oxygen reduction through a predominantly four-electron pathway, albeit with mixed selectivity [2] [16]. The onset potential for oxygen reduction appears at approximately 0.85 V versus the reversible hydrogen electrode, with a half-wave potential of 0.65 V [2]. The Tafel slope of 120 millivolts per decade indicates that the rate-determining step involves a one-electron transfer coupled with proton transfer [16] [17].
The mechanism in aqueous media involves initial reduction of the Iron(III) center to Iron(II), followed by oxygen binding to form an Iron(III)-superoxide intermediate [18] [19]. This superoxide complex subsequently undergoes protonation and further reduction to yield either water or hydrogen peroxide as the final product [20] [21]. The selectivity between the two-electron and four-electron pathways depends critically on the local pH environment and the availability of protons at the electrode interface [16] [22].
In non-aqueous solvents such as N,N-dimethylformamide or acetonitrile, Iron(III) octaethylporphine chloride exhibits markedly different oxygen reduction behavior [18] [23]. The onset potential shifts to more positive values, typically around 1.15 V versus the reversible hydrogen electrode, reflecting the altered thermodynamics in aprotic media [18]. The mechanism predominantly follows a two-electron pathway, producing superoxide as the primary product [19] [23].
The catalytic turnover frequency in non-aqueous media can reach remarkable values exceeding 10⁶ s⁻¹ under optimal conditions, representing some of the highest activities reported for molecular oxygen reduction catalysts [23]. This exceptional performance stems from the favorable thermodynamics for superoxide formation and the absence of competing proton transfer reactions that can limit the catalytic rate [18] [23].
Recent mechanistic studies employing in situ spectroscopic techniques have revealed the detailed catalytic cycle for oxygen reduction by Iron(III) octaethylporphine chloride [19] [21]. The process initiates with reduction of the Iron(III) center to Iron(II), followed by reversible oxygen binding with an equilibrium constant that depends on temperature and solvent [18]. The resulting Iron(III)-superoxide intermediate represents the catalytic resting state under turnover conditions [19].
The rate-determining step involves protonation of the superoxide ligand, with kinetic barriers that correlate strongly with the acidity of the proton source [18] [24]. In highly acidic conditions, the protonation becomes thermodynamically favorable, leading to efficient four-electron reduction. Conversely, in weakly acidic or neutral conditions, the superoxide intermediate accumulates, favoring the two-electron pathway [24] [19].
The immobilization of Iron(III) octaethylporphine chloride on electrode surfaces provides a platform for investigating heterogeneous electron transfer mechanisms and designing practical electrocatalytic systems [2] [25] [26]. The interfacial behavior exhibits complex dependencies on the electrode substrate, surface coverage, and electrolyte composition.
Iron(III) octaethylporphine chloride adsorbs strongly on various electrode substrates through physisorption mechanisms involving van der Waals interactions between the porphyrin ring and the electrode surface [25] [27]. On glassy carbon electrodes, surface coverages of approximately 2.3 × 10⁻¹⁰ mol/cm² are typically achieved, corresponding to submonolayer coverage with molecular packing densities that depend on the adsorption conditions [2] [25].
The adsorption kinetics follow Langmuir-type behavior with rapid initial uptake reaching equilibrium within 20 minutes of exposure [28]. The final surface coverage depends on the solution concentration, with saturation occurring at concentrations above 10⁻⁴ M [2]. Atomic force microscopy studies reveal that the adsorbed molecules form ordered domains with characteristic heights of 1.7-1.8 nanometers, consistent with flat-lying orientations of the porphyrin rings on the electrode surface [25].
The heterogeneous electron transfer rate constants for surface-immobilized Iron(III) octaethylporphine chloride exhibit significant variation depending on the electrode substrate [26] [29]. On gold(111) surfaces, rate constants of 125 s⁻¹ are observed for the Iron(III)/Iron(II) couple, substantially higher than the 45 s⁻¹ obtained on glassy carbon [25] [29]. This enhancement reflects the stronger electronic coupling between the iron center and the gold substrate through metal-porphyrin orbital interactions [29] [30].
The charge transfer resistance varies inversely with the heterogeneous rate constant, ranging from 320 Ω·cm² on gold to 850 Ω·cm² on glassy carbon [25]. These values correlate with the density of electronic states at the Fermi level of the electrode material and the strength of the molecule-substrate interaction [27] [30].
The voltammetric response of surface-immobilized Iron(III) octaethylporphine chloride exhibits characteristic scan rate dependencies that provide mechanistic insights into the electron transfer process [31] [32]. At low scan rates below 100 mV/s, the peak currents scale linearly with scan rate, confirming the surface-confined nature of the redox process [31]. However, at higher scan rates, deviations from linearity occur due to uncompensated resistance and kinetic limitations [32].
The reversibility of the Iron(III)/Iron(II) couple improves with increasing scan rate, indicating that chemical follow-up reactions such as oxygen coordination or ligand exchange become kinetically suppressed on faster timescales [32]. This behavior suggests an electrochemical-chemical mechanism where the initial electron transfer is followed by chemical rearrangement of the coordination sphere [32].
The formal potential exhibits slight shifts with scan rate, particularly in aqueous media, reflecting the influence of double-layer effects and ion pairing equilibria [12]. These shifts provide information about the local environment experienced by the immobilized molecules and the nature of their interaction with the electrode surface and electrolyte ions [30].
Redox Couple | Potential (V vs Fc/Fc⁺) | Reversibility | Electron Transfer |
---|---|---|---|
Iron(III)/Iron(II) | -0.5 to 0.0 | Reversible | 1e⁻ |
Iron(II)/Iron(I) | -1.4 to -1.6 | Reversible | 1e⁻ |
Iron(I)/Iron(0) | -2.0 to -2.2 | Quasi-reversible | 1e⁻ |
Porphyrin π-cation radical/neutral | +1.0 to +1.3 | Reversible | 1e⁻ |
Porphyrin dication/π-cation radical | +1.5 to +1.8 | Irreversible | 1e⁻ |
Solvent | Iron(III)/Iron(II) E₁/₂ (V) | Peak Separation ΔEp (mV) | Diffusion Coefficient (×10⁻⁶ cm²/s) |
---|---|---|---|
Dichloromethane | +0.15 | 65 | 2.8 |
Acetonitrile | +0.05 | 70 | 3.1 |
N,N-Dimethylformamide | -0.25 | 85 | 2.6 |
Tetrahydrofuran | -0.10 | 75 | 2.9 |
Aqueous (pH 7) | +0.20 | 120 | 1.8 |
Parameter | Aqueous Electrolyte | Non-aqueous Electrolyte |
---|---|---|
Onset Potential (V vs RHE) | 0.85 | 1.15 |
Half-wave Potential (V vs RHE) | 0.65 | 0.95 |
Tafel Slope (mV/dec) | 120 | 90 |
Electron Transfer Number | 3.8 | 2.2 |
Kinetic Current Density (mA/cm²) | 2.5 | 8.2 |
Exchange Current Density (A/cm²) | 1.2 × 10⁻⁶ | 5.8 × 10⁻⁶ |
Overpotential at 1 mA/cm² (mV) | 690 | 450 |
Electrode Substrate | Surface Coverage (mol/cm²) | Heterogeneous Rate Constant k₀ (s⁻¹) | Charge Transfer Resistance (Ω·cm²) |
---|---|---|---|
Glassy Carbon | 2.3 × 10⁻¹⁰ | 45 | 850 |
Gold (111) | 1.8 × 10⁻¹⁰ | 125 | 320 |
Graphite (Edge Plane) | 3.1 × 10⁻¹⁰ | 85 | 480 |
Platinum | 1.5 × 10⁻¹⁰ | 95 | 410 |
Indium Tin Oxide | 2.7 × 10⁻¹⁰ | 35 | 1250 |